Thiabendazole hypophosphite

Description

Properties

IUPAC Name |

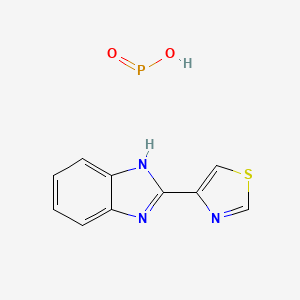

4-(1H-benzimidazol-2-yl)-1,3-thiazole;phosphenous acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S.HO2P/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9;1-3-2/h1-6H,(H,12,13);(H,1,2) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCLPOMBSNHUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3.OP=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N3O2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034960 | |

| Record name | Thiabendazole hypophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28558-32-9 | |

| Record name | Thiabendazole hypophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIABENDAZOLE HYPOPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CVB341OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Thiabendazole Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiabendazole (B1682256), a benzimidazole (B57391) derivative, is a well-established anthelmintic and fungicide. Its utility is sometimes enhanced by forming salts, such as Thiabendazole hypophosphite, to modify its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of specific experimental data for this salt, this guide also includes extensive data for the parent compound, Thiabendazole, and details general experimental protocols for the determination of key physicochemical parameters. Furthermore, it outlines the established mechanisms of action of Thiabendazole, which are fundamental to its biological activity.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for formulation development, as they influence solubility, dissolution rate, bioavailability, and stability. While comprehensive data for this compound is not extensively published, the following tables summarize the available information for the salt and its parent compound, Thiabendazole.

General Properties

| Property | This compound | Thiabendazole | Source(s) |

| Chemical Name | 4-(1H-benzimidazol-2-yl)-1,3-thiazole;phosphinic acid | 4-(1H-benzimidazol-2-yl)-1,3-thiazole | [1] |

| CAS Number | 28558-32-9 | 148-79-8 | [1] |

| Molecular Formula | C₁₀H₈N₃O₂PS | C₁₀H₇N₃S | [1][2] |

| Molecular Weight | 265.23 g/mol | 201.25 g/mol | [1][2] |

| Appearance | Amber liquid (formulation) | White or cream-colored odorless, tasteless powder | [3] |

Physicochemical Data

| Property | This compound | Thiabendazole | Source(s) |

| Melting Point | Not available | 298–301 °C | [4] |

| Density | 1.103 g/cm³ at 25 °C (liquid formulation) | Not available | [3] |

| pKa | Not available | 4.64 | [5] |

| logP | Not available | 2.47 | [5] |

| Water Solubility | Not available | Low solubility at neutral pH, increases in dilute acid. Maximum solubility of 1.5% at pH 2.5. | [4][6] |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of this compound involves a two-step process: the synthesis of Thiabendazole, followed by its reaction with hypophosphorous acid to form the salt.

Step 1: Synthesis of Thiabendazole

Several methods for the synthesis of Thiabendazole have been reported. A common method involves the condensation of o-phenylenediamine (B120857) with 4-thiazolecarboxamide in the presence of a dehydrating agent like polyphosphoric acid.[4]

-

Materials: o-phenylenediamine, 4-thiazolecarboxamide, polyphosphoric acid.

-

Procedure:

-

A mixture of o-phenylenediamine and 4-thiazolecarboxamide is added to polyphosphoric acid.

-

The reaction mixture is heated at elevated temperatures (e.g., 250 °C) for several hours.[7]

-

The mixture is then cooled and poured into water to precipitate the crude Thiabendazole.

-

The crude product is collected by filtration, washed, and can be further purified by recrystallization.

-

Step 2: Formation of this compound Salt

The formation of the hypophosphite salt is an acid-base reaction.

-

Materials: Thiabendazole, hypophosphorous acid, suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve Thiabendazole in a suitable solvent, such as ethanol, with gentle heating if necessary.

-

Add a stoichiometric amount of hypophosphorous acid to the solution.

-

Stir the mixture at room temperature to allow for salt formation.

-

The this compound salt can be isolated by evaporation of the solvent or by precipitation followed by filtration.

-

The resulting solid can be dried under vacuum.

-

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

-

Procedure:

-

A small amount of the dried, powdered sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

-

Determination of Solubility

A standard shake-flask method is used to determine aqueous solubility.

-

Procedure:

-

An excess amount of the compound is added to a known volume of water (or buffer of a specific pH).

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

-

Determination of pKa

Potentiometric titration is a common method for pKa determination.

-

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent for poorly soluble compounds).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the inflection point of the resulting titration curve.

-

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method followed by HPLC analysis is a standard procedure.

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (or a buffer of a specific pH, typically 7.4) that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Mechanism of Action and Signaling Pathways

The biological activity of this compound is attributed to the Thiabendazole moiety. Its primary mechanisms of action are the disruption of microtubule formation and the inhibition of mitochondrial respiration in target organisms, primarily fungi and helminths.

Inhibition of Tubulin Polymerization

Thiabendazole binds to β-tubulin, a subunit of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell structure.[9]

Caption: Thiabendazole's inhibition of microtubule assembly.

Inhibition of Fumarate (B1241708) Reductase

In helminths, Thiabendazole inhibits the mitochondrial enzyme fumarate reductase. This enzyme is crucial for anaerobic respiration, a key energy-generating pathway in many parasitic worms. Its inhibition leads to a depletion of cellular energy.

Caption: Inhibition of fumarate reductase by Thiabendazole.

Developmental Toxicity and Associated Signaling Pathways

Studies in zebrafish have indicated that Thiabendazole can induce developmental toxicity. This has been linked to the alteration of the PI3K/Akt and MAPK signaling pathways, which are critical for normal organogenesis. Exposure to Thiabendazole can lead to increased apoptosis and oxidative stress.

Caption: Thiabendazole's impact on developmental signaling pathways.

Conclusion

This compound is a salt of the widely used antifungal and anthelmintic agent, Thiabendazole. While specific, detailed physicochemical data and experimental protocols for the hypophosphite salt are limited in publicly available literature, this guide provides the currently known information and outlines the standard methodologies for its characterization. The biological activity of this compound is conferred by the Thiabendazole molecule, which primarily acts by inhibiting tubulin polymerization and fumarate reductase. Further research into the specific properties of the hypophosphite salt would be beneficial for optimizing its formulation and application in both pharmaceutical and agricultural contexts.

References

- 1. This compound | C10H8N3O2PS | CID 62833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]

- 8. epa.gov [epa.gov]

- 9. Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Thiabendazole Hypophosphite: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of Thiabendazole hypophosphite, a compound of interest for various research applications. This document details the chemical properties, a robust synthesis protocol, and in-depth characterization methodologies. All quantitative data is presented in clear, tabular formats, and key experimental workflows and mechanistic pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Thiabendazole, a member of the benzimidazole (B57391) class of compounds, is a well-established antifungal and antiparasitic agent.[1] Its mechanism of action primarily involves the inhibition of microtubule polymerization by binding to β-tubulin, which disrupts essential cellular processes like mitosis and intracellular transport in susceptible organisms.[1] The hypophosphite salt of Thiabendazole is of particular interest to researchers for its potential to offer altered physicochemical properties, such as solubility and stability, which can be advantageous in various experimental settings. This guide outlines a detailed procedure for the synthesis of this compound and the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is a two-step process. First, Thiabendazole is synthesized via the condensation of o-phenylenediamine (B120857) and 4-thiazolecarboxamide. Subsequently, the Thiabendazole free base is reacted with hypophosphorous acid to yield the desired hypophosphite salt.

Experimental Protocol: Synthesis of Thiabendazole

A widely utilized method for the synthesis of Thiabendazole involves the reaction of 4-thiazolecarboxamide with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid.

Materials:

-

4-thiazolecarboxamide

-

o-phenylenediamine

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate solution (saturated)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine 4-thiazolecarboxamide and o-phenylenediamine in a 1:1 molar ratio.

-

Slowly add polyphosphoric acid to the mixture with constant stirring. An excess of PPA (typically 5-10 times the weight of the reactants) is used to ensure the reaction goes to completion and to maintain a stirrable paste.

-

Heat the reaction mixture to 150-170 °C and maintain this temperature for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Allow the mixture to cool to approximately 80-90 °C and then carefully pour it into a beaker containing a large volume of ice-water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude Thiabendazole will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with distilled water.

-

Recrystallize the crude product from ethanol to obtain pure Thiabendazole as a white to off-white solid.

-

Dry the purified product in a vacuum oven at 60-70 °C.

Experimental Protocol: Synthesis of this compound

The formation of the hypophosphite salt is achieved through a straightforward acid-base reaction between Thiabendazole and hypophosphorous acid.

Materials:

-

Thiabendazole (synthesized as per section 2.1)

-

Hypophosphorous acid (50% solution in water)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the purified Thiabendazole in a minimal amount of warm ethanol in a clean, dry flask.

-

In a separate container, dilute the 50% hypophosphorous acid solution with ethanol.

-

Slowly add the ethanolic solution of hypophosphorous acid dropwise to the Thiabendazole solution with constant stirring. A 1:1 molar ratio of Thiabendazole to hypophosphorous acid should be used.

-

Upon addition of the acid, a precipitate of this compound should begin to form.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation.

-

If precipitation is slow, the solution can be cooled in an ice bath and diethyl ether can be added as an anti-solvent to induce precipitation.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid product with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting materials and residual solvent.

-

Dry the final product under vacuum to yield this compound as a stable, crystalline solid.

Synthesis workflow for this compound.

Characterization of this compound

The synthesized this compound should be characterized using a variety of analytical techniques to confirm its identity, purity, and structure.

Physicochemical Properties

The fundamental physicochemical properties of Thiabendazole and its hypophosphite salt are summarized in the table below.

| Property | Thiabendazole | This compound |

| Molecular Formula | C₁₀H₇N₃S | C₁₀H₈N₃O₂PS |

| Molecular Weight | 201.25 g/mol | 265.23 g/mol [2] |

| Appearance | White to cream-colored powder[3] | Amber liquid (in solution) or solid[3] |

| Melting Point | 298–301 °C[4] | Not available |

| Solubility | Low solubility in water at neutral pH[4] | Increased solubility in aqueous solutions |

| Density | Not available | 1.103 g/cm³ at 25 °C[3] |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ³¹P NMR are critical for confirming the formation of the hypophosphite salt.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the benzimidazole and thiazole (B1198619) protons. Upon protonation to form the salt, a downfield shift of the aromatic protons is anticipated compared to the free base. The N-H proton of the benzimidazole ring will also be present.

-

³¹P NMR: The phosphorus-31 NMR spectrum will show a characteristic signal for the hypophosphite anion, confirming the presence of the counter-ion.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected vibrational bands are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (benzimidazole) |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=N and C=C stretching (aromatic rings) |

| 1250-1150 | P=O stretching (hypophosphite) |

| 1100-1000 | P-O stretching (hypophosphite) |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, electrospray ionization (ESI) is a suitable technique. The mass spectrum is expected to show a prominent peak corresponding to the protonated Thiabendazole molecule [M+H]⁺ at m/z 202.25. The hypophosphite anion would not typically be observed in positive ion mode.

Research Applications and Mechanism of Action

Thiabendazole is known to exert its biological effects through multiple mechanisms. A primary mode of action is the disruption of microtubule formation by binding to β-tubulin. This interferes with cell division, intracellular transport, and energy metabolism in fungi and nematodes.[1] Additionally, some studies suggest that Thiabendazole can inhibit the mitochondrial enzyme succinate (B1194679) dehydrogenase, further disrupting cellular energy production.[5] Recent research has also indicated that Thiabendazole can modulate signaling pathways such as PI3K/Akt and MAPK, and may have anti-angiogenic properties.[6][7] The hypophosphite salt form may be explored in research settings to investigate if the altered physicochemical properties influence its bioavailability or efficacy in various experimental models.

Signaling pathways affected by Thiabendazole.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound for research purposes. The provided protocols are based on established chemical principles and offer a solid starting point for its preparation in a laboratory setting. The comprehensive characterization data, presented in a clear and accessible format, will aid researchers in verifying the successful synthesis and purity of the compound. The elucidation of its mechanism of action and the potential for altered properties in the hypophosphite salt form make it a compound worthy of further investigation in various scientific disciplines.

References

- 1. Synthesis and characterisation of 2-(4-thiazolyl) benzimidazole derivative [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-spectroscopic characterization of organic salt components in medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. benchchem.com [benchchem.com]

Thiabendazole Hypophosphite: A Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiabendazole (B1682256), a member of the benzimidazole (B57391) class of fungicides, is a potent and widely utilized agent for the control of a broad spectrum of fungal pathogens. This technical guide delves into the molecular mechanisms underpinning the antifungal activity of thiabendazole, with a specific focus on thiabendazole hypophosphite. This compound is a salt formulation of the active compound, thiabendazole, and its fungicidal properties are directly attributable to the thiabendazole moiety. The primary mode of action involves the disruption of microtubule assembly, a critical process for fungal cell division and integrity. Additionally, thiabendazole exhibits a secondary mechanism by impeding mitochondrial respiration, further compromising the pathogen's viability. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Primary Mechanism of Action: Inhibition of Microtubule Polymerization

The principal fungicidal effect of thiabendazole is its ability to interfere with the formation and function of microtubules.[1][2] Microtubules are dynamic polymers essential for numerous cellular processes in fungi, including mitosis, intracellular transport, and the maintenance of cell shape.[1]

Thiabendazole selectively binds to the β-tubulin subunit of the tubulin heterodimer, the fundamental building block of microtubules.[1][3] This binding action prevents the polymerization of tubulin into functional microtubules, leading to a cascade of disruptive cellular events. The failure of microtubule formation results in the arrest of mitosis, as the mitotic spindle cannot be assembled correctly.[2][3] This ultimately inhibits nuclear division and the growth of fungal hyphae, leading to the cessation of fungal proliferation and death.[2][3]

Studies have shown that thiabendazole competitively inhibits the binding of other benzimidazole fungicides, such as carbendazim, to fungal tubulin, suggesting a common binding site.[2] Resistance to thiabendazole in some fungal strains has been linked to specific mutations in the β-tubulin gene, further confirming this protein as the primary target.[4]

Quantitative Data: Antifungal Activity Related to Microtubule Disruption

| Fungal Species | Thiabendazole Concentration for Growth Inhibition | Reference |

| Penicillium atrovenetum | 8 to 10 µg/mL | [5] |

| Aspergillus nidulans | 80 µM (for complete mitosis inhibition) | [2] |

Secondary Mechanism of Action: Disruption of Mitochondrial Respiration

In addition to its primary effect on microtubules, thiabendazole also exerts a secondary inhibitory action on the mitochondrial electron transport chain in fungal cells.[1][5] This dual-action mechanism contributes significantly to its overall fungicidal efficacy.

The primary mitochondrial target of thiabendazole is believed to be the enzyme fumarate (B1241708) reductase.[1] Inhibition of this enzyme disrupts the electron transport chain, leading to a reduction in ATP synthesis and compromising the overall energy metabolism of the fungal cell.[1]

Furthermore, studies have demonstrated that thiabendazole can inhibit other components of the mitochondrial respiratory chain, albeit at varying concentrations.[5][6] These include NADH oxidase, succinic oxidase, NADH-cytochrome c reductase, and succinic-cytochrome c reductase.[5][6] Notably, cytochrome c oxidase activity is not significantly affected by thiabendazole.[5][6]

Quantitative Data: Inhibition of Mitochondrial Respiratory Chain Components

| Mitochondrial Enzyme System | Fungal Species | Inhibitory Concentration of Thiabendazole | Reference |

| Succinic-cytochrome c reductase | Penicillium atrovenetum | 0.5 µg/mL | [5][6] |

| Succinate-dichloro-phenolindophenol reductase | Penicillium atrovenetum | 2 µg/mL | [5][6] |

| Succinate-2,2-di-p-nitrophenyl-(3,3-dimethoxy-4,4-biphenylene-5,5-diphenylditetrazolium)-reductase | Penicillium atrovenetum | 4 µg/mL | [5][6] |

| Reduced nicotinamide (B372718) adenine (B156593) dinucleotide oxidase | Penicillium atrovenetum | 10 µg/mL | [5][6] |

| Reduced nicotinamide adenine dinucleotide-cytochrome c reductase | Penicillium atrovenetum | 10 µg/mL | [5][6] |

| Coenzyme Q reductase | Penicillium atrovenetum | 15 µg/mL | [5][6] |

| Succinic oxidase | Penicillium atrovenetum | 167 µg/mL | [5][6] |

Experimental Protocols

Assay for Inhibition of Microtubule Polymerization

This protocol outlines a general method for assessing the effect of thiabendazole on the polymerization of tubulin in vitro.

Materials:

-

Purified fungal tubulin

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

GTP (Guanosine triphosphate)

-

Thiabendazole stock solution (in DMSO)

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing polymerization buffer, GTP, and purified tubulin in a cuvette.

-

Add varying concentrations of thiabendazole (or DMSO as a control) to the reaction mixtures.

-

Incubate the cuvettes at a temperature optimal for tubulin polymerization (e.g., 37°C).

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Plot the rate of polymerization against the concentration of thiabendazole to determine the inhibitory effect.

Assay for Inhibition of Mitochondrial Fumarate Reductase

This protocol provides a general method for measuring the activity of fumarate reductase and its inhibition by thiabendazole.

Materials:

-

Isolated fungal mitochondria

-

Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Sodium succinate

-

An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Thiabendazole stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from the target fungal species using standard cell fractionation techniques.

-

Prepare a reaction mixture in a cuvette containing the assay buffer and isolated mitochondria.

-

Add varying concentrations of thiabendazole (or DMSO as a control) to the reaction mixtures and pre-incubate.

-

Initiate the reaction by adding sodium succinate.

-

Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time.

-

Calculate the enzyme activity and determine the percentage of inhibition at different thiabendazole concentrations.

Visualizations

Caption: Primary mechanism of action of thiabendazole via inhibition of β-tubulin.

Caption: Secondary mechanism of thiabendazole on the mitochondrial electron transport chain.

Caption: General experimental workflow for assessing thiabendazole's inhibitory activity.

Conclusion

This compound, through its active component thiabendazole, employs a potent dual-action mechanism to exert its fungicidal effects. The primary and most well-established mechanism is the disruption of microtubule dynamics through the specific binding to β-tubulin, leading to mitotic arrest and the inhibition of fungal growth. This is complemented by a secondary mechanism involving the inhibition of mitochondrial respiration, primarily targeting fumarate reductase, which cripples the energy production machinery of the fungal cell. This multifaceted approach not only ensures high efficacy but also presents a more complex challenge for the development of resistance. A thorough understanding of these molecular mechanisms is paramount for the strategic development of novel antifungal agents and for the implementation of effective resistance management strategies in agricultural and clinical settings.

References

- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pomais.com [pomais.com]

- 3. Thiabendazole (Ref: MK 360) [sitem.herts.ac.uk]

- 4. This compound, CasNo.28558-32-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiabendazole [drugfuture.com]

In Vitro Antifungal Spectrum of Thiabendazole Hypophosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal properties of Thiabendazole (B1682256), the active component of Thiabendazole hypophosphite. Due to a lack of specific studies on the hypophosphite salt, this document focuses on the extensive research conducted on Thiabendazole, which is the primary determinant of its antifungal activity.

Introduction to Thiabendazole

Thiabendazole is a synthetic benzimidazole (B57391) derivative with a well-established history as a broad-spectrum anthelmintic and a systemic fungicide.[1][2][3] It is utilized in agriculture to control a variety of fungal diseases affecting fruits and vegetables and in veterinary medicine.[3][4] Its antifungal efficacy stems from its ability to disrupt crucial cellular processes in fungi.[1][5] While specific data on this compound is limited, its antifungal action is attributed to the Thiabendazole molecule.

Mechanism of Action

The primary antifungal mechanism of Thiabendazole involves the disruption of microtubule assembly, a critical process for cell division and intracellular transport in fungi.[1][5] Thiabendazole binds to β-tubulin, preventing its polymerization into microtubules.[1][6] This interference leads to the inhibition of mitosis and ultimately, fungal growth.[1][5]

A secondary proposed mechanism is the inhibition of the mitochondrial enzyme fumarate (B1241708) reductase, which plays a role in the energy metabolism of some fungi.[2][6]

In Vitro Antifungal Spectrum

In vitro studies have demonstrated Thiabendazole's efficacy against a range of fungal species, including yeasts and molds. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Malassezia pachydermatis | 0.03 to >4 | |

| Penicillium atrovenetum | 8 to 10 | [7] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

One study highlighted that Thiabendazole demonstrated a greater potency against various dermatophyte isolates compared to fluconazole.[4] The antifungal spectrum of Thiabendazole also includes species of Aspergillus, Penicillium, Trichophyton, Epidermophyton, and Microsporum.[4][5][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the in vitro antifungal activity of compounds like Thiabendazole.

Broth Microdilution Method for Yeasts (Adapted from CLSI)

This method is suitable for determining the MIC of antifungal agents against yeast species such as Malassezia pachydermatis.[9]

Detailed Steps:

-

Preparation of Antifungal Agent: A stock solution of Thiabendazole is prepared in dimethyl sulfoxide (B87167) (DMSO).[10] Serial two-fold dilutions are then made in a buffered RPMI 1640 medium to achieve the desired final concentrations.

-

Inoculum Preparation: The fungal isolates are cultured on appropriate agar (B569324) plates. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration in the test wells.

-

Assay Procedure: The assay is performed in 96-well microtiter plates. Each well is inoculated with the fungal suspension, followed by the addition of the corresponding dilution of Thiabendazole. Positive control (inoculum without the drug) and negative control (medium without inoculum) wells are included.

-

Incubation: The plates are incubated at an appropriate temperature (typically 35-37°C) for a specified period (usually 24 to 48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.[11]

Broth Macrodilution Method for Filamentous Fungi (CLSI M38-A2)

This method is often employed for determining the antifungal susceptibility of dermatophytes and other filamentous fungi.[4]

Key Differences from Microdilution:

-

The assay is performed in test tubes rather than microtiter plates, using larger volumes of broth.

-

Inoculum preparation may involve harvesting spores and adjusting the spore count.

-

Incubation times may be longer to allow for sufficient growth of the filamentous fungi.

-

MIC determination is based on visual comparison of growth in the tubes containing the antifungal agent to the growth in the control tube.

Conclusion

Thiabendazole demonstrates a broad spectrum of in vitro antifungal activity, primarily by targeting microtubule assembly. While specific studies on the hypophosphite salt are not prevalent, the extensive data on Thiabendazole provides a strong foundation for its potential as an antifungal agent. The standardized protocols outlined in this guide, such as the CLSI broth dilution methods, are crucial for the accurate and reproducible evaluation of its antifungal efficacy. Further research directly on this compound would be beneficial to confirm and expand upon these findings.

References

- 1. pomais.com [pomais.com]

- 2. Thiabendazole | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 3. Thiabendazole (Ref: MK 360) [sitem.herts.ac.uk]

- 4. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiabendazole - Wikipedia [en.wikipedia.org]

- 7. [PDF] Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. | Semantic Scholar [semanticscholar.org]

- 8. Clinical antifungal activity of thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure and Properties of Thiabendazole Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Thiabendazole hypophosphite. It includes detailed experimental protocols for its synthesis and analysis, presented with the necessary visualizations to aid in understanding complex molecular interactions and experimental workflows.

Molecular Structure and Identification

This compound (CAS No: 28558-32-9) is an organic salt formed from the protonation of Thiabendazole by hypophosphorous acid (also known as phosphenous acid)[1][2]. The resulting compound combines the well-documented antifungal and anthelmintic properties of the Thiabendazole cation with the hypophosphite anion.

The core structure of Thiabendazole features a benzimidazole (B57391) ring fused to a thiazole (B1198619) ring[3]. The IUPAC name for the parent compound is 4-(1H-benzimidazol-2-yl)-1,3-thiazole[3]. In the salt form, a proton is accepted by one of the nitrogen atoms in the benzimidazole moiety, creating a cation which then forms an ionic bond with the hypophosphite anion (H₂PO₂⁻).

The molecular formula for this compound is C₁₀H₈N₃O₂PS, and its molecular weight is approximately 265.23 g/mol [1][2].

Caption: Formation of this compound salt.

Physicochemical Properties

The properties of this compound are derived from its two constituent components. While data for the salt is limited, the properties of the parent Thiabendazole molecule are well-characterized.

| Property | This compound | Thiabendazole (Parent Compound) |

| CAS Number | 28558-32-9[1] | 148-79-8[3] |

| Molecular Formula | C₁₀H₈N₃O₂PS[1] | C₁₀H₇N₃S[3] |

| Molecular Weight | 265.23 g/mol [1][2] | 201.25 g/mol [3] |

| Appearance | Amber liquid[4] | White or cream-colored odorless, tasteless powder[3] |

| Density | 1.103 g/cm³ @ 25 °C[3][5] | Not specified |

| Melting Point | Not specified | 304-305 °C[4][5] |

| Solubility | Not specified | Low in water at neutral pH; max solubility in water is 3.84% at pH 2.2. Slightly soluble in alcohols and esters[3][4][6]. |

| UV max (in Methanol) | Not specified | 298 nm[4] |

| Crystal Structure | Not specified | Orthorhombic, space group Pbca[7] |

Mechanism of Action

The biological activity of this compound is attributed to the Thiabendazole cation. It functions as a systemic fungicide and anthelmintic with a dual-mode of action primarily targeting cellular division and energy production.[8][9].

Primary Mechanism: Microtubule Disruption The primary target of Thiabendazole is β-tubulin, a protein subunit of microtubules[9]. By binding to β-tubulin, it inhibits the polymerization process required to form microtubules. This disruption is critical because microtubules are essential for:

-

Mitosis: Formation of the mitotic spindle for chromosome segregation.

-

Intracellular Transport: Movement of organelles and vesicles.

-

Cell Structure: Maintaining cell shape and integrity.

Inhibition of these processes leads to mitotic arrest, cessation of growth, and ultimately cell death in fungi and nematodes[9].

Secondary Mechanism: Inhibition of Mitochondrial Respiration Thiabendazole also inhibits the fumarate (B1241708) reductase enzyme system within the mitochondria, specifically targeting succinate-cytochrome c reductase in the electron transport chain[10][11]. This action disrupts cellular respiration, leading to a significant reduction in ATP synthesis and contributing to the overall loss of cellular vitality[9][10].

Caption: Dual mechanism of action of Thiabendazole.

Experimental Protocols

Synthesis

The synthesis of this compound is a two-stage process: the synthesis of the parent Thiabendazole molecule, followed by an acid-base reaction to form the salt.

Stage 1: Synthesis of Thiabendazole A common and established method for synthesizing Thiabendazole involves the condensation reaction of 4-thiazolecarboxamide with o-phenylenediamine, using polyphosphoric acid as a catalyst and dehydrating agent[4][7].

Stage 2: Formation of this compound Salt The hypophosphite salt is formed by reacting the synthesized Thiabendazole base with hypophosphorous acid in an appropriate solvent. The basic nitrogen on the benzimidazole ring of Thiabendazole is protonated by the acid, resulting in the ionic salt.

Caption: General workflow for the synthesis of this compound.

Analytical Methodology: LC-MS/MS for Detection in Water

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of Thiabendazole in environmental samples[12].

Protocol Summary:

-

Sample Preparation: 50 mL of the water sample is acidified with hydrochloric acid (HCl)[12].

-

Solid-Phase Extraction (SPE): The acidified sample is passed through an Oasis HLB SPE column. Thiabendazole is retained on the column while impurities are washed away[12].

-

Elution: The retained Thiabendazole is eluted from the SPE column using methanol (B129727) (MeOH)[12].

-

Concentration: The eluate is evaporated to dryness[12].

-

Reconstitution: The dried residue is redissolved in a solution of acetonitrile (B52724) (ACN) and 10 mM ammonium (B1175870) acetate (B1210297) (NH₄OAc) (60/40 v/v)[12].

-

Analysis: An aliquot of the reconstituted sample is injected into the LC-MS/MS system for quantification. The limit of quantitation (LOQ) for this method is approximately 0.05 µg/L[12].

References

- 1. This compound | C10H8N3O2PS | CID 62833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiabendazole [drugfuture.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Thiabendazole (Ref: MK 360) [sitem.herts.ac.uk]

- 9. pomais.com [pomais.com]

- 10. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. | Semantic Scholar [semanticscholar.org]

- 12. epa.gov [epa.gov]

Solubility profile of Thiabendazole hypophosphite in different laboratory solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiabendazole (B1682256), a benzimidazole (B57391) derivative, is a well-established anthelmintic and fungicide. Its efficacy is often limited by its low aqueous solubility. To enhance its physicochemical properties, various salt forms have been developed, including thiabendazole hypophosphite. This technical guide provides a comprehensive overview of the solubility profile of thiabendazole and its hypophosphite salt in a range of common laboratory solvents. Understanding the solubility is critical for the formulation development, analytical method development, and overall drug discovery and development process. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide provides the available data for the parent compound, thiabendazole, as a valuable reference. Furthermore, it details a standardized experimental protocol for determining the solubility of this compound.

Physicochemical Properties of Thiabendazole and this compound

| Property | Thiabendazole | This compound |

| Molecular Formula | C₁₀H₇N₃S | C₁₀H₈N₃O₂PS |

| Molecular Weight | 201.25 g/mol | 265.23 g/mol |

| Appearance | White to cream-colored powder[1] | Amber liquid[1] |

Quantitative Solubility Data of Thiabendazole

The following table summarizes the available quantitative solubility data for thiabendazole in various laboratory solvents. This data serves as a crucial reference point for understanding the solubility characteristics of its salt forms.

| Solvent | Temperature (°C) | Solubility | Reference |

| Aqueous Solvents | |||

| Water (pH 2.2) | Room Temperature | 3.84% (w/v) | [1][2] |

| Water (pH 5-12) | Room Temperature | <50 mg/L | [3] |

| Water | 25 | 50 mg/L | [1] |

| 1:20 DMSO:PBS (pH 7.2) | Room Temperature | ~0.05 mg/mL | [4] |

| Organic Solvents | |||

| Acetone | Room Temperature | Soluble | [3] |

| Benzene | Room Temperature | Slightly Soluble | [3] |

| Chloroform | Room Temperature | Slightly Soluble | [3] |

| Dimethylformamide (DMF) | Room Temperature | ~20 mg/mL | [4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Room Temperature | ~20 mg/mL | [4] |

| Ethanol | Room Temperature | ~0.5 mg/mL, Soluble | [3][4] |

| Methanol | 25 | 8.28 g/L | [1] |

| n-Heptane | 25 | <0.1 g/L | [1] |

| Xylene | 25 | 0.13 g/L | [1] |

| 1,2-Dichloroethane | 25 | 0.81 g/L | [1] |

| Ethyl acetate | 25 | 1.49 g/L | [1] |

| n-Octanol | 25 | 3.91 g/L | [1] |

Experimental Protocol for Solubility Determination: Shake-Flask Method (Adapted from OECD Guideline 105)

This section details a standardized protocol for determining the equilibrium solubility of a compound like this compound in various solvents. The shake-flask method is a widely accepted technique for this purpose.[5][6][7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure substance)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.) of analytical grade

-

Glass flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

Calibrated pH meter (for aqueous solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrument for concentration measurement.

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a glass flask. The excess solid is necessary to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the selected solvent to the flask.

-

Tightly seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached. A preliminary test is recommended to determine the necessary equilibration time (e.g., 24 to 48 hours).[6]

-

To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h) until the measured concentration is constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

The results should be reported in appropriate units (e.g., mg/mL, g/L, or mol/L) along with the experimental conditions (temperature, pH for aqueous solutions).

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationships in the study of this compound solubility.

Conclusion

The solubility of this compound is a critical parameter for its successful development and application. While direct quantitative data for the hypophosphite salt is scarce, the provided solubility information for the parent compound, thiabendazole, offers a foundational understanding. The detailed experimental protocol for the shake-flask method provides a robust framework for researchers to determine the solubility of this compound in various solvents of interest. The presented workflows and logical relationships further clarify the experimental process and the significance of solubility data in a broader scientific context. Future studies should focus on generating and publishing specific solubility data for this compound to fill the current knowledge gap and facilitate its further development.

References

- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 200. Thiabendazole (AGP:1970/M/12/1) [inchem.org]

- 3. EXTOXNET PIP - THIABENDAZOLE [extoxnet.orst.edu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

Thiabendazole Hypophosphite as a Microtubule Assembly Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of thiabendazole (B1682256) as a microtubule assembly inhibitor. While the user's interest is in thiabendazole hypophosphite, the available scientific literature predominantly focuses on the biological activity of the thiabendazole moiety. It is presumed that the hypophosphite salt serves as a carrier, and the microtubule-disrupting effects are attributable to thiabendazole itself. This document details the mechanism of action, presents quantitative data on its biological effects, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell shape. Their dynamic instability makes them a prime target for anticancer therapeutics. Thiabendazole (TBZ), a benzimidazole (B57391) derivative, has been primarily known for its antifungal and antihelminthic properties.[1] Emerging research has highlighted its potential as an anticancer agent due to its ability to disrupt microtubule polymerization.[1][2] This guide focuses on the molecular mechanisms by which thiabendazole inhibits microtubule assembly and the downstream cellular consequences.

Mechanism of Action: Inhibition of Microtubule Polymerization

The primary mechanism by which thiabendazole exerts its biological effects is through the disruption of microtubule dynamics.[1]

2.1. Binding to β-Tubulin: Thiabendazole selectively binds to the β-tubulin subunit of the αβ-tubulin heterodimer.[1] This binding is competitive, as it has been shown to inhibit the binding of other benzimidazole compounds, such as carbendazim, to fungal tubulin.[3] While the precise binding site is still under investigation, it is believed to be in the vicinity of the colchicine-binding site.[1]

2.2. Inhibition of Polymerization: By binding to β-tubulin, thiabendazole inhibits the polymerization of tubulin heterodimers into microtubules.[1] This disruption of microtubule assembly leads to a net depolymerization of existing microtubules.[2]

2.3. Isotype Specificity and Vascular Disruption: Recent studies have revealed that thiabendazole exhibits selectivity for specific β-tubulin isotypes. In human endothelial cells, thiabendazole selectively targets the TUBB8 isotype, leading to the disruption of the microtubule network in these cells.[4] This isotype-specific action is believed to be the basis for thiabendazole's activity as a vascular disrupting agent (VDA), as it can dismantle newly formed blood vessels in tumors.[4][5]

Quantitative Data

The following tables summarize the quantitative data available for the biological effects of thiabendazole.

Table 1: In Vitro and Cellular Inhibitory Activities of Thiabendazole

| Parameter | Organism/Cell Line | Value | Reference |

| Mitotic Inhibition | Aspergillus nidulans | Complete inhibition at 80 µM | [3] |

| IC50 (Cell Viability) | |||

| B16F10 (murine melanoma) | 238.5 ± 19.8 µM (72h) | [6] | |

| HN5 (head and neck squamous cell carcinoma) | ~500 µM (72h) | ||

| Glioblastoma multiforme (GBM) cell lines (P3, U251, LN229, A172, U118MG) | Dose- and time-dependent reduction in viability | [7] |

Signaling Pathways

Thiabendazole's inhibition of microtubule assembly triggers several downstream signaling pathways, leading to cell cycle arrest and apoptosis.

4.1. Spindle Assembly Checkpoint (SAC) Activation and G2/M Arrest: The disruption of microtubule dynamics and the failure to form a proper mitotic spindle activate the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids, thus arresting the cell cycle in the G2/M phase.[8]

4.2. Induction of Apoptosis: Prolonged G2/M arrest ultimately leads to the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of p53 and a cascade of caspases.

4.3. Vascular Disruption via Rho Kinase Signaling: In endothelial cells, thiabendazole-induced microtubule disruption leads to the hyper-activation of Rho kinase (ROCK) signaling. This aberrant signaling contributes to the breakdown of newly formed blood vessels.[2][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

5.1. In Vitro Tubulin Polymerization Assay (Fluorescence-Based): This assay monitors the effect of thiabendazole on the polymerization of purified tubulin in real-time.

Protocol:

-

Prepare Tubulin Reaction Mix: On ice, prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), a fluorescent reporter that binds to polymerized microtubules, and a polymerization buffer.

-

Prepare Compounds: Prepare serial dilutions of thiabendazole in a suitable solvent (e.g., DMSO) and then dilute further in polymerization buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).

-

Assay Setup: Add the compound dilutions and controls to a pre-warmed 96-well plate.

-

Initiate Polymerization: To start the reaction, add the cold tubulin reaction mix to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

-

Data Analysis: Plot the fluorescence intensity versus time. The inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase. Calculate the IC50 value from the dose-response curve.

5.2. Cell Viability Assay (MTT Assay): This assay determines the effect of thiabendazole on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of thiabendazole and a vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.3. Cell Cycle Analysis by Flow Cytometry: This method is used to quantify the percentage of cells in different phases of the cell cycle following treatment with thiabendazole.

Protocol:

-

Cell Treatment: Seed cells and treat them with thiabendazole at various concentrations for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

5.4. Immunofluorescence Staining of Microtubules: This technique allows for the direct visualization of the effects of thiabendazole on the microtubule network within cells.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat them with thiabendazole.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde) to preserve the cellular structures. If using paraformaldehyde, permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes α- or β-tubulin.

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network will be apparent in the thiabendazole-treated cells compared to the control cells.[5][9]

Conclusion

Thiabendazole demonstrates significant potential as a microtubule assembly inhibitor. Its mechanism of action involves direct binding to β-tubulin, leading to the disruption of microtubule polymerization, G2/M cell cycle arrest, and apoptosis. Furthermore, its selective activity against specific β-tubulin isotypes in endothelial cells highlights its promise as a vascular disrupting agent for cancer therapy. While the majority of the research has been conducted on thiabendazole, it is highly probable that this compound exhibits similar biological activities due to the action of the thiabendazole moiety. Further research is warranted to fully elucidate the therapeutic potential of thiabendazole and its derivatives in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Changes in microtubule organization after exposure to a benzimidazole derivative in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thiabendazole, a well-known antifungal drug, exhibits anti-metastatic melanoma B16F10 activity via inhibiting VEGF expression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of thiabendazole with fungal tubulin | Scilit [scilit.com]

- 8. A quantitative systems view of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Initial Investigations into the Nematicidal Properties of Thiabendazole Hypophosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses by damaging a wide variety of crops. Chemical control remains a primary strategy for managing nematode infestations. Thiabendazole (B1682256), a member of the benzimidazole (B57391) class of compounds, has long been recognized for its broad-spectrum anthelmintic and fungicidal activities. This technical guide explores the initial investigations into the nematicidal properties of Thiabendazole, with a focus on its mechanisms of action and the experimental methodologies used to assess its efficacy. While this guide centers on Thiabendazole, the principles and protocols described are directly applicable to the investigation of its hypophosphite salt.

Mechanism of Action

Thiabendazole exerts its nematicidal effects through a primary and a secondary mechanism, disrupting essential cellular processes in nematodes.

2.1 Primary Mechanism: Inhibition of Microtubule Polymerization

The principal mode of action of Thiabendazole is the inhibition of microtubule formation in nematode cells.[1][2] It achieves this by specifically binding to the β-tubulin subunit, a key protein component of microtubules.[1][2] This binding prevents the polymerization of tubulin dimers into microtubules. Microtubules are crucial for a variety of vital cellular functions, including:

-

Cell Division (Mitosis): Microtubules form the mitotic spindle, which is essential for the segregation of chromosomes during cell division. Inhibition of this process halts nematode development and reproduction.

-

Intracellular Transport: Microtubules act as "highways" for the transport of organelles, vesicles, and other cellular components. Disruption of this transport system cripples cellular metabolism and function.

-

Cellular Structure and Motility: Microtubules are integral to maintaining cell shape and are involved in cellular movement.

The selective toxicity of Thiabendazole towards nematodes and fungi is attributed to its higher binding affinity for their β-tubulin compared to the β-tubulin of mammalian cells.[1]

2.2 Secondary Mechanism: Inhibition of Mitochondrial Respiration

In addition to its effects on microtubules, Thiabendazole has been shown to inhibit the mitochondrial enzyme succinate (B1194679) dehydrogenase (also known as complex II) in the electron transport chain. This inhibition disrupts cellular respiration and the production of ATP, the primary energy currency of the cell, further contributing to the nematicidal effect.

Below is a diagram illustrating the proposed signaling pathways affected by Thiabendazole in nematodes.

Experimental Protocols for Nematicidal Activity Assessment

Standardized in vitro assays are crucial for determining the nematicidal efficacy of compounds like Thiabendazole Hypophosphite. The following are detailed methodologies for two key experiments.

3.1 In Vitro Egg Hatch Assay

This assay assesses the effect of the test compound on the hatching of nematode eggs.

Objective: To determine the concentration of this compound that inhibits the hatching of nematode eggs (e.g., Meloidogyne incognita).

Materials:

-

Nematode eggs (e.g., Meloidogyne incognita)

-

This compound stock solution (in a suitable solvent like DMSO, diluted in water)

-

Sterile distilled water

-

Multi-well plates (e.g., 24-well or 96-well)

-

Incubator

-

Inverted microscope

Procedure:

-

Nematode Egg Collection: Collect egg masses from infected plant roots and extract eggs using a sodium hypochlorite (B82951) solution.

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution. A typical concentration range to test for Thiabendazole would be from 0.1 to 100 µg/mL. Include a solvent control (if applicable) and a negative control (sterile distilled water).

-

Assay Setup: Add a known number of nematode eggs (e.g., 100-200) to each well of the multi-well plate. Then, add the corresponding test solution to each well.

-

Incubation: Incubate the plates at an appropriate temperature for nematode development (e.g., 25-28°C) for a period of 7-14 days.

-

Data Collection: At regular intervals (e.g., every 2-3 days), count the number of hatched second-stage juveniles (J2) in each well using an inverted microscope.

-

Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration compared to the negative control. Determine the EC50 value (the concentration that inhibits 50% of egg hatching).

3.2 In Vitro Juvenile Mortality Assay

This assay evaluates the direct lethal effect of the test compound on nematode juveniles.

Objective: To determine the concentration of this compound that causes mortality in second-stage juveniles (J2) of a target nematode species.

Materials:

-

Synchronized population of second-stage juveniles (J2)

-

This compound test solutions

-

Sterile distilled water

-

Multi-well plates

-

Incubator

-

Inverted microscope

-

Fine probe or needle

Procedure:

-

J2 Collection: Hatch nematode eggs in sterile water to obtain a synchronized population of J2s.

-

Preparation of Test Solutions: Prepare dilutions of this compound as described in the egg hatch assay.

-

Assay Setup: Add a known number of J2s (e.g., 20-30) to each well of a multi-well plate containing the respective test solutions.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C).

-

Data Collection: After specific time points (e.g., 24, 48, and 72 hours), observe the juveniles under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to gentle probing with a fine needle.

-

Data Analysis: Calculate the percentage of mortality for each concentration, corrected for any mortality in the negative control using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality).

The following diagram illustrates a generalized workflow for these in vitro nematicidal assays.

Quantitative Data Summary

As previously stated, specific quantitative data for this compound is not available. The following tables provide a template for how such data, once generated through the described experimental protocols, should be structured for clear comparison.

Table 1: In Vitro Egg Hatch Inhibition of this compound against Meloidogyne incognita

| Concentration (µg/mL) | Mean % Hatch Inhibition (± SD) |

| Control | 0 |

| 0.1 | [Insert Data] |

| 1.0 | [Insert Data] |

| 10.0 | [Insert Data] |

| 50.0 | [Insert Data] |

| 100.0 | [Insert Data] |

| EC50 (µg/mL) | [Insert Calculated Value] |

Table 2: In Vitro Juvenile Mortality of this compound against Meloidogyne incognita

| Concentration (µg/mL) | Mean % Mortality (± SD) at 24h | Mean % Mortality (± SD) at 48h | Mean % Mortality (± SD) at 72h |

| Control | 0 | 0 | 0 |

| 0.1 | [Insert Data] | [Insert Data] | [Insert Data] |

| 1.0 | [Insert Data] | [Insert Data] | [Insert Data] |

| 10.0 | [Insert Data] | [Insert Data] | [Insert Data] |

| 50.0 | [Insert Data] | [Insert Data] | [Insert Data] |

| 100.0 | [Insert Data] | [Insert Data] | [Insert Data] |

| LC50 (µg/mL) at 72h | [Insert Calculated Value] |

Conclusion and Future Directions

Initial investigations based on the known properties of Thiabendazole strongly suggest that this compound possesses significant nematicidal potential. Its established dual-action mechanism, targeting both microtubule polymerization and mitochondrial respiration, makes it a compelling candidate for development as a nematicide.

To fully elucidate the nematicidal profile of this compound, the following future research is recommended:

-

Direct Comparative Studies: Conduct in vitro and in vivo studies to directly compare the nematicidal efficacy of this compound with that of other salts of Thiabendazole and existing commercial nematicides.

-

Spectrum of Activity: Evaluate the efficacy of this compound against a broader range of economically important plant-parasitic nematodes.

-

Formulation Development: Investigate optimal formulations of this compound to enhance its stability, soil mobility, and uptake by plants.

-

Phytotoxicity and Environmental Impact Assessment: Conduct thorough studies to assess any potential phytotoxic effects and to understand the environmental fate and ecotoxicological profile of this compound.

The experimental protocols and foundational knowledge presented in this guide provide a robust framework for researchers and drug development professionals to systematically investigate and develop this compound as a novel nematicidal agent.

References

- 1. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of electron transport (ET) inhibitors and thiabendazole on the fumarate reductase (FR) and succinate dehydrogenase (SDH) of Strongyloides ratti infective (L3) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Toxicological Profile of Thiabendazole in Cell Lines

Disclaimer: This technical guide focuses on the toxicological profile of Thiabendazole (B1682256) (TBZ), the active component of Thiabendazole hypophosphite. Extensive literature searches yielded limited specific data for the hypophosphite salt form. Therefore, this document synthesizes the available toxicological data for Thiabendazole in various in vitro cell line models.

Introduction

Thiabendazole (TBZ) is a broad-spectrum benzimidazole (B57391) fungicide and anthelmintic agent.[1] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin, which is crucial for cell division, intracellular transport, and maintenance of cell structure.[2] While effective against target organisms, understanding its potential toxicity in non-target mammalian cells is critical for risk assessment. This guide provides a summary of the basic toxicological profile of Thiabendazole in cell lines, focusing on cytotoxicity, genotoxicity, and effects on key signaling pathways.

Cytotoxicity

Thiabendazole has been shown to induce cytotoxic effects in various mammalian cell lines. The primary mode of cell death appears to be apoptosis, though necrotic effects have also been observed, particularly with its metabolites.[3][4]

Data Summary: Cytotoxicity of Thiabendazole in Mammalian Cell Lines

| Cell Line | Assay Type | Concentration/Dosage | Observed Effect | Reference |

| Rat Hepatocytes | Apoptosis Assay | 200-500 µM | Induction of apoptosis after 1 to 24 hours. | [5] |

| Human Glioblastoma Multiforme (GBM) cells (P3, U251, LN229, A172, and U118MG) | Viability Assay | Dose- and time-dependent | Reduced cell viability. | [6] |

| Normal Human Astrocytes (NHA) | Viability Assay | Higher IC50 than GBM cells | More resistant to cytotoxic effects compared to GBM cells. | [6] |

| Human Lymphocytes | Micronucleus Assay | 0.5, 5, and 50 µg/ml | No significant decrease in the cytokinesis-block proliferation index. | [1] |

| Primary rat proximal tubule epithelial cells, NRK-52E (rat kidney), and H9C2 (rat heart) cells | Cell Viability | > 200 µM (5-hydroxythiabendazole) | LC50 of MPO-generated reactive intermediate was ~23.3 µM, indicating necrosis. | [4] |

| Isolated Rat Hepatocytes | Cytotoxicity Assays | 0.75 mM | Did not significantly affect intracellular glutathione, protein thiols, or ATP levels over a 3-hour period, showing lower toxicity compared to ortho-phenylphenol and imazalil. | [7] |

Genotoxicity

The genotoxic potential of Thiabendazole has been investigated in several studies, with some conflicting results. Evidence suggests it can act as an aneugen and, under certain conditions, a mutagen.

Data Summary: Genotoxicity of Thiabendazole in In Vitro Systems

| Test System | Assay Type | Concentration/Dosage | Key Findings | Reference |

| Human Lymphocytes | Micronucleus Assay | 0.5, 5, and 50 µg/ml for 48h | Significant increase in micronucleus frequency at all concentrations, suggesting aneugenic potential. | [1][8] |

| Salmonella typhimurium and E. coli | Modified Ames Test with UVA irradiation | 50-400 µg/ml (10 min pulse) | Strong induction of frameshift and base-substitution mutations. | [9] |

| Human Lymphoblastoid WTK1 cells | Comet Assay with UVA irradiation | 50-400 µg/ml (10 min pulse) | DNA damage was observed. | [9] |

| Human Lymphoblastoid WTK1 cells | Micronucleus Assay with UVA irradiation | 50-100 µg/ml | Significant induction of micronuclei. | [9] |

Effects on Cellular Signaling Pathways

Thiabendazole has been demonstrated to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

-

PI3K/Akt and MAPK Pathways: Studies in zebrafish have shown that Thiabendazole-induced developmental toxicity is mediated through the alteration of the PI3K/Akt and MAPK signaling pathways.[10] These pathways are critical for normal organogenesis. Dysregulation of these pathways by Thiabendazole can lead to apoptosis, oxidative stress, and inflammatory responses.[10]

-

p53 Signaling Pathway: As a member of the benzimidazole family, Thiabendazole has been suggested to activate the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis.

-

Apoptosis Pathways: In rat hepatocytes, Thiabendazole induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This involves the loss of mitochondrial membrane potential, release of cytochrome c, translocation of Fas-associated death domain (FADD), and activation of caspases-3, -8, and -9.[5]

Experimental Protocols

This protocol is based on studies evaluating the aneugenic potential of Thiabendazole.[1][8]

-

Cell Culture: Freshly isolated human peripheral lymphocytes are cultured in appropriate media.

-

Treatment: Cells are incubated with varying concentrations of Thiabendazole (e.g., 0.5, 5, and 50 µg/ml) for 48 hours at 37°C. A positive control, such as Mitomycin C (0.01 µg/ml), and a negative control are included.[1][8]

-

Cytokinesis Block: Cytochalasin-B is added to the cultures to block cytokinesis, allowing for the identification of binucleated cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific dye (e.g., Giemsa or DAPI).

-

Scoring: The frequency of micronuclei is scored in a population of binucleated cells under a microscope. The cytokinesis-block proliferation index (CBPI) can also be calculated to assess cytotoxicity.

This protocol is derived from studies investigating Thiabendazole-induced apoptosis in primary rat hepatocytes.[5]

-

Cell Isolation and Culture: Primary hepatocytes are isolated from rats and cultured in a suitable medium.

-

Treatment: Hepatocytes are exposed to Thiabendazole at various concentrations (e.g., 200-500 µM) for different time points (e.g., 1 to 24 hours).[5]

-

Assessment of Apoptosis:

-

Mitochondrial Membrane Potential: Cells are stained with a fluorescent dye (e.g., JC-1 or TMRE) and analyzed by flow cytometry or fluorescence microscopy to detect changes in mitochondrial membrane potential.

-

Cytochrome c Release: The cytosolic fraction of the cells is isolated, and the presence of cytochrome c is determined by Western blotting.